7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to purines, which are essential components of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be chlorinated to yield the desired compound . The reaction conditions often involve phase transfer catalysis (PTC) in a solid-liquid system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under PTC conditions.
Oxidation and Reduction: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield various regioisomers depending on the position of substitution .
Scientific Research Applications
7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to act as a GABA_A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis.
Imidazo[1,5-a]pyridine: Used in the development of drugs like ambien and miroprofen.
Uniqueness: 7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its potential as a versatile pharmacophore in drug development .
Properties
Molecular Formula |
C12H8ClN3 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
7-chloro-2-phenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H8ClN3/c13-9-6-7-14-12-10(9)15-11(16-12)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) |
InChI Key |
NAZLNPRGZCAJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=CC(=C3N2)Cl |
Origin of Product |
United States |
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